molecular formula C10H11ClO B12064715 3-(4-Chlorophenyl)-2-methylpropanal

3-(4-Chlorophenyl)-2-methylpropanal

Cat. No.: B12064715
M. Wt: 182.64 g/mol
InChI Key: CPFWPCFXLZUDJZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methylpropanal is a chlorinated aromatic aldehyde with a methyl substituent at the β-position. These derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and applications .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H11ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,7-8H,6H2,1H3

InChI Key

CPFWPCFXLZUDJZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylpropanal typically involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde groups react to form the desired product .

Industrial Production Methods

Industrial production of 3-(4-Chlorophenyl)-2-methylpropanal may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-2-methylpropanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Esters
  • Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Synthesis: Prepared via DCC-mediated coupling of amines or amino acid esters with the parent ester.
  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride Synthesis: Derived from amino acid esterification; crystal structure confirmed by X-ray diffraction .
Ketones and Acrylates
  • 3-(4-Chlorophenyl)acrylic acids/esters
    • Synthesis : Synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with active methylene compounds.
    • Application : Exhibit antiproliferative activity against cancer cell lines .
  • (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP)
    • Synthesis : Prepared via Claisen-Schmidt condensation and analyzed using DFT (B3LYP/6-311G(d,p)).
    • Properties : High electrophilicity index (3.34 eV) and dipole moment (4.17 Debye), suggesting reactivity in charge-transfer interactions .
Heterocyclic Derivatives
  • Pyrazolines (e.g., 5-(4-chlorophenyl)-3-(2-thienyl)-pyrazoline) Synthesis: Cyclization of chalcones with hydrazine hydrate.
  • Bicyclic β-lactams (e.g., 3-(4-chlorophenyl)azetidin-2-one)
    • Synthesis : [2+2] cycloaddition of ketenes with Schiff bases under nitrogen.
    • Application : Cholesterol-lowering agents in preclinical models .

Physicochemical and Electronic Properties

Compound Functional Group Key Properties Reference
Methyl-3-(4-chlorophenyl)propanoate Ester Hydroxyl group enhances HDAC binding affinity; logP ~2.5 (predicted)
4CPHPP Ketone λmax (UV-Vis): 340 nm; HOMO-LUMO gap: 3.44 eV
3-(4-Chlorophenyl)acrylic acid Acrylate High electrophilicity; antiproliferative IC50: 8–12 μM (MCF-7 cells)
Ethyl 2-amino-3-(4-chlorophenyl)... Amino ester Crystalline structure with C–H···Cl hydrogen bonding

Biological Activity

3-(4-Chlorophenyl)-2-methylpropanal is an organic compound with a molecular formula of C10_{10}H11_{11}ClO and a molecular weight of 182.64 g/mol. This compound features a chlorophenyl group attached to a 2-methylpropanal moiety, which significantly influences its chemical reactivity and biological activity. Research indicates that it possesses notable antimicrobial and anti-inflammatory properties, making it a subject of interest in various biological studies.

Chemical Structure

The structure of 3-(4-Chlorophenyl)-2-methylpropanal can be represented as follows:

  • IUPAC Name : 3-(4-Chlorophenyl)-2-methylpropanal
  • SMILES Notation : CC(C=O)C1=CC=C(C=C1)Cl

This unique structure allows the compound to interact with various biological targets, potentially influencing cellular processes.

Antimicrobial Properties

Research has demonstrated that 3-(4-Chlorophenyl)-2-methylpropanal exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa1448 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

The biological activity of 3-(4-Chlorophenyl)-2-methylpropanal is believed to stem from its ability to interact with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in inflammation and microbial resistance. The presence of the chlorine atom on the phenyl ring enhances its reactivity, allowing it to form covalent bonds with active site residues in target proteins.

Study on Anticancer Activity

A recent investigation into the anticancer properties of derivatives of this compound revealed that several analogs exhibited significant antiproliferative effects against human cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The study found that certain derivatives had IC50_{50} values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as new anticancer agents .

Synthesis and Modification

The synthesis of 3-(4-Chlorophenyl)-2-methylpropanal typically involves several organic reactions that allow for structural modifications aimed at enhancing its biological activity. For example, modifications involving the introduction of additional functional groups have been explored to improve its potency against specific microbial strains or cancer cells .

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